2-Bromo-5-fluorothiophene
Overview
Description
2-Bromo-5-fluorothiophene is an organofluorine compound with the molecular formula C4H2BrFS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of bromine and fluorine atoms at the 2 and 5 positions of the thiophene ring, respectively . This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorothiophene typically involves the bromination and fluorination of thiophene derivatives. One common method is the direct bromination of 5-fluorothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and strong bases like sodium hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and stannanes.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or vinyl-thiophene derivatives.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
2-Bromo-5-fluorothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: The compound is used in the fabrication of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its electronic properties.
Biology and Medicine: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorothiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of carbon-carbon bonds in coupling reactions or the generation of reactive intermediates in substitution reactions .
Comparison with Similar Compounds
- 2-Bromo-3-fluorothiophene
- 2-Bromo-4-fluorothiophene
- 2-Chloro-5-fluorothiophene
- 2-Iodo-5-fluorothiophene
Comparison: 2-Bromo-5-fluorothiophene is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to other halogenated thiophenes, it offers a distinct balance of electronic effects and steric hindrance, making it particularly useful in certain synthetic applications and materials science .
Properties
IUPAC Name |
2-bromo-5-fluorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFS/c5-3-1-2-4(6)7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCDDNAETBQBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564009 | |
Record name | 2-Bromo-5-fluorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-41-1 | |
Record name | 2-Bromo-5-fluorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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